1-Dodecene homopolymer, hydrogenated
Description
Context and Significance within Advanced Polymer Science
In the landscape of advanced polymer science, hydrogenated poly(1-dodecene) is a notable member of the polyalphaolefin (PAO) family. These synthetic hydrocarbons are engineered to mimic the most desirable branched structures found in mineral oils, but without their inherent impurities like sulfur and nitrogen compounds. The absence of these elements, along with ring structures and double bonds, results in a non-polar base oil with a high viscosity index, excellent low-temperature fluidity, and superior oxidative stability.
The significance of hydrogenated poly(1-dodecene) lies in its specific properties derived from the C12 alpha-olefin feedstock. Compared to PAOs made from shorter-chain alpha-olefins like 1-decene (B1663960) (the most common feedstock), those derived from 1-dodecene (B91753) can offer improved properties such as lower volatility. cpchem.com This makes them particularly valuable in applications where high temperatures are a concern, as it translates to reduced oil consumption and increased safety with higher flash and fire points. cpchem.com The ability to tailor the properties of PAOs by selecting specific alpha-olefin monomers or blends thereof is a key area of research and development in the pursuit of high-performance synthetic fluids.
Historical Trajectory and Evolution of Polyalphaolefin Research
The journey of synthetic hydrocarbons began as early as the 1930s, with the first commercial engine oils based on this technology emerging in the 1970s. google.com The development was largely driven by the military's need for high-performance lubricants that could function reliably in the extreme temperature ranges encountered by aircraft engines. google.com
The evolution of PAO research is intrinsically linked to advancements in catalyst technology. The initial production of PAOs relied on conventional Ziegler-Natta catalysts. mdpi.com While effective, these catalysts offered limited control over the polymer's molecular weight and structure. A significant breakthrough came with the development of metallocene catalysts. These single-site catalysts provide much greater precision in the polymerization process, allowing for the synthesis of PAOs with a more uniform structure, narrower molecular weight distribution, and, consequently, more predictable and tailored properties. researchgate.net This advancement has been pivotal in the development of specialized PAOs, including high-viscosity and ultra-high-viscosity grades, for demanding industrial and automotive applications.
Scope and Strategic Research Objectives for Poly(1-dodecene), Hydrogenated
The strategic research objectives for hydrogenated poly(1-dodecene) and the broader PAO market are shaped by ever-increasing performance demands and environmental regulations. A primary goal is the development of lubricants that enhance energy efficiency and reduce emissions. nih.gov This translates to a focus on creating lower-viscosity fluids that minimize friction while maintaining a robust lubricating film across a wide range of operating temperatures.
Another key research avenue is the creation of high-viscosity PAOs with superior shear stability. google.com These are crucial for industrial applications involving heavy loads and extreme pressures, such as in gearboxes and wind turbines. The use of metallocene catalysts is instrumental in achieving these high-viscosity grades with improved performance characteristics. chemos.de
Furthermore, there is a growing interest in developing biodegradable PAOs to address environmental concerns. Research is underway to create synthetic lubricants that offer the high performance of traditional PAOs but with an enhanced capacity for biodegradation at the end of their service life. medkoo.com The versatility of PAO synthesis, allowing for the use of various alpha-olefin feedstocks like 1-dodecene, provides a platform for designing molecules with specific, desirable properties to meet these evolving market needs. epo.org
Interactive Data Tables
Physical and Chemical Properties of Hydrogenated Poly(1-dodecene)
| Property | Value | Reference(s) |
| CAS Number | 151006-63-2 | google.com |
| Physical Description | Liquid | nih.gov |
| Density at 20°C | 0.802 g/cm³ | google.comepa.gov |
| Boiling Point Range | 144.85 - 596°C at 101.3-103 kPa | google.comepa.gov |
| Vapor Pressure Range | 0 - 258205.43 Pa at 20-400°C | google.com |
Comparative Properties of PAOs from Different Monomers
Properties
CAS No. |
151006-63-2 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Synonyms |
1-Dodecene homopolymer, hydrogenated |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Polymerization Pathways
Monomer Purity, Feedstock Preparation, and Pretreatment Strategies
The success of any polymerization reaction, particularly those employing sensitive coordination catalysts, is contingent upon the purity of the monomer feedstock. For the polymerization of 1-dodecene (B91753), the removal of impurities that can act as catalyst poisons is a critical preparatory step. High-purity monomers are essential to protect the activity of the polymerization catalysts. christycatalytics.com
Catalyst poisons typically include water, oxygen, and various polar compounds such as oxygenates. christycatalytics.com These substances can react with and deactivate the active centers of both Ziegler-Natta and metallocene catalysts, leading to reduced catalytic efficiency and potentially altering the microstructure of the resulting polymer. Industrial practices often involve treating the monomer at various stages of transfer and storage to ensure adherence to strict purity specifications. christycatalytics.com
Specialty adsorbents are commonly employed to remove these catalyst poisons. These materials can be located at several points in the production chain, including at the exit of the olefin cracker, upon withdrawal from storage, or at the initial stage of the polyolefin production plant. christycatalytics.com The use of these adsorbents ensures that the 1-dodecene fed into the reactor is of a sufficiently high purity to maintain optimal catalyst performance. Poorly fired ceramic support balls for these adsorbents can themselves introduce metal oxide impurities, which can be detrimental to the polymerization process. christycatalytics.com
Oligomerization and Polymerization Techniques
The conversion of 1-dodecene into its homopolymer is achieved through oligomerization and polymerization techniques that rely on highly specialized catalyst systems. The two predominant classes of catalysts used for this purpose are Ziegler-Natta catalysts and metallocene catalysts.
Ziegler-Natta Catalysis for Alpha-Olefins
Ziegler-Natta catalysts, a cornerstone of polyolefin production since the 1950s, are heterogeneous catalysts typically composed of a transition metal compound (often a titanium halide) and an organoaluminum co-catalyst. wikipedia.orgmtak.hu These catalysts are effective in polymerizing a wide range of alpha-olefins, including 1-dodecene, to produce linear and stereoregular polymers. wikipedia.org
Modern supported Ziegler-Natta catalysts, often based on titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support, are activated by an organoaluminum compound such as triethylaluminium (TEA). wikipedia.org The organoaluminum co-catalyst plays a crucial role in the formation of the active site by alkylating and reducing the titanium species. The ratio of the co-catalyst to the transition metal (e.g., the Al/Ti molar ratio) is a critical parameter that influences catalyst productivity and the properties of the final polymer. mtak.hu For instance, in ethylene (B1197577) polymerization, an optimal Al/Ti molar ratio was found to maximize catalyst productivity. mtak.hu
The polymerization of higher alpha-olefins like 1-octadecene with highly active MgCl₂-supported TiCl₄ catalysts has been shown to produce polymers that can be fractionated based on both molecular mass and tacticity. nist.gov This indicates that Ziegler-Natta catalysts can produce a range of polymer structures, with atactic (non-stereoregular) content often concentrated in the lower molecular weight chains. nist.govnist.gov The properties of the resulting poly(alpha-olefin) are influenced by factors such as the isotacticity content, which in turn affects the material's crystallinity and mechanical properties. researchgate.net
Hydrogen is often used as a chain transfer agent in Ziegler-Natta polymerization to control the molecular weight of the polymer. nih.gov In ethylene polymerization, increasing hydrogen concentration generally leads to a decrease in the molecular weight of the polyethylene (B3416737). mtak.hu
Metallocene Catalysis Systems for Precision Polymerization
Metallocene catalysts represent a more recent and sophisticated class of single-site catalysts that offer greater control over polymer architecture. nih.gov These homogeneous catalysts typically consist of a Group 4 transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl-derived ligands. nih.govsoftbeam.net A key advantage of metallocene catalysts is that their active sites are nearly identical, leading to polymers with a narrow molecular weight distribution and a more uniform comonomer incorporation. nih.govippi.ac.ir
The design of metallocene catalysts allows for the synthesis of polyolefins with highly defined microstructures. nih.gov By modifying the structure of the metallocene complex, it is possible to tailor the properties of the resulting polymer. For instance, chiral ansa-metallocenes have been used to produce highly isotactic polypropylene. ippi.ac.ir
In the context of higher alpha-olefins, specific metallocene catalysts have been designed for their polymerization and copolymerization. For example, half-titanocene complexes with phenoxide ligands have been used for the copolymerization of ethylene with 1-decene (B1663960) and 1-dodecene. nih.gov Similarly, silicon-bridged zirconocene catalysts have been employed for the polymerization of 1-decene, demonstrating high activity and producing a polymer with a highly tactic side chain structure. researchgate.net
The following table presents data on the ethylene/1-dodecene copolymerization using various phenoxide-modified half-titanocene catalysts, illustrating the impact of catalyst design on performance.
Table 1: Ethylene/1-Dodecene Copolymerization with Phenoxide-Modified Half-Titanocene Catalysts
| Catalyst | para-Substituent (R) | Activity (kg-polymer/mol-Ti·h) | Dodecene Content (mol %) | Molecular Weight (Mw) |
|---|---|---|---|---|
| 1 | H | 6.44 x 10⁵ | 2.1 | 247,000 |
| 2 | ᵗBu | 7.39 x 10⁵ | 2.3 | 251,000 |
| 6 | SiMe₃ | 1.88 x 10⁶ | 2.5 | 289,000 |
| 7 | SiEt₃ | 1.61 x 10⁶ | 2.4 | 295,000 |
| 9 | 3,5-Me₂C₆H₃ | 1.04 x 10⁶ | 2.2 | 263,000 |
Data adapted from a study on ethylene copolymerizations with long-chain α-olefins. nih.gov
The architecture of the ligands surrounding the metal center in a metallocene catalyst has a profound impact on its performance and the properties of the resulting polymer. The steric and electronic characteristics of the ligands influence the catalyst's activity, its ability to incorporate comonomers, and the stereochemistry of the polymer chain.
In the copolymerization of ethylene with 1-decene and 1-dodecene, the nature of the para-substituent on the phenoxide ligand of half-titanocene catalysts was found to significantly affect catalytic activity. nih.gov For instance, catalysts with SiMe₃ and SiEt₃ substituents exhibited the highest activities. nih.gov The ligand structure also influences the molecular weight of the polymer. nih.gov
The tacticity of the polymer, which describes the stereochemical arrangement of the side chains, is also controlled by the ligand architecture. For example, studies on poly-1-decene and poly-1-dodecene have shown that the coil dimensions of the polymer chains are dependent on whether they are isotactic or syndiotactic, with the effect of tacticity being more pronounced for shorter side chains. chemrxiv.org
Metallocene catalysts require a cocatalyst, or activator, to generate the catalytically active cationic species. nih.gov The most common cocatalyst is methylaluminoxane (MAO). nih.govippi.ac.ir A large excess of MAO is often needed to achieve high catalytic activity. hhu.de MAO functions by alkylating the metallocene precursor and abstracting a ligand to form a cationic metal center.
In addition to the primary cocatalyst, scavenger compounds are often added to the polymerization system. These scavengers, typically organoaluminum compounds, react with and neutralize any remaining impurities in the monomer or solvent that could poison the catalyst, thus enhancing the efficiency and lifetime of the catalytic system.
Hydrogenation of the Homopolymer
The polymerization of 1-dodecene results in a polymer with residual unsaturation in the form of double bonds. To produce the final, stable "1-Dodecene homopolymer, hydrogenated," a subsequent hydrogenation step is necessary. tiiips.comwikipedia.org This process saturates the carbon-carbon double bonds, converting the polymer into a mixture of isoparaffinic molecules. tiiips.comwikipedia.orgfao.org
The hydrogenation is typically carried out using a catalyst. Palladium and nickel-based catalysts are commonly employed for the hydrogenation of poly(alpha-olefins). researchgate.net For instance, palladium catalysts have been shown to be highly active for this process, allowing for milder reaction conditions and achieving a high degree of hydrogenation. researchgate.net The process can be conducted in a fixed-bed reactor at elevated temperature and hydrogen pressure. google.com The final hydrogenated product is a colorless, odorless, and viscous liquid with high stability. fao.org
Control of Polymeric Architecture during Synthesis
Achievement of Stereoregularity and Regioselectivity in Polymerization
The spatial arrangement of monomer units within the polymer chain, known as stereoregularity, and the specific orientation of monomer insertion, or regioselectivity, are critical factors that dictate the final properties of hydrogenated 1-dodecene homopolymers. Control over these parameters is primarily achieved through the strategic selection of catalysts, particularly metallocene and Ziegler-Natta systems, which can create polymers with distinct tacticities (isotactic, syndiotactic, or atactic).
Stereoregularity refers to the configuration of the decyl side chains along the polymer backbone. An isotactic polymer features all side chains on the same side of the backbone, leading to a regular, helical structure that can pack efficiently and often results in semi-crystalline materials. A syndiotactic arrangement has alternating side chains, while an atactic polymer has a random distribution of side chains, typically resulting in an amorphous, non-crystalline material. researchgate.net The choice of catalyst is the most significant factor in determining the stereochemical outcome of the polymerization. For instance, studies on long-chain alpha-olefins have demonstrated that different metallocene catalyst systems can yield polymers with varying tacticities. Zirconocene catalysts like rac-Et(Ind)2ZrCl2/MAO and rac-Me2Si(Ind)2ZrCl2/MAO are known to produce isotactic polymers from alpha-olefins. researchgate.net In contrast, catalysts such as Ph2C(Flu)(Cp)ZrCl2/MAO can lead to the formation of syndiotactic structures, although often with some degree of stereoregular errors. researchgate.net
The stereoregularity has a profound impact on the physical properties of the resulting polymer, most notably its melting temperature (T_m). Isotactic poly(1-dodecene) exhibits a significantly higher melting point compared to its atactic counterpart due to its ability to crystallize. nih.gov
Table 1: Influence of Stereoregularity on the Melting Temperature of Poly(1-dodecene)
| Tacticity | Reported Melting Temperature (T_m) | Source |
|---|---|---|
| Isotactic | 26 °C | nih.gov |
| Atactic | -24 °C | nih.gov |
| Atactic | -25.2 °C | nih.gov |
Regioselectivity involves controlling the orientation of the 1-dodecene monomer as it adds to the growing polymer chain. The primary insertion (1,2-insertion) is the desired pathway, where the catalyst adds to the first carbon of the double bond, resulting in a linear backbone with pendant decyl groups. However, secondary insertion (2,1-insertion) can occur, where the catalyst adds to the second carbon of the double bond. researchgate.netresearchgate.net This "mis-insertion" leads to a different polymer microstructure and is generally considered a regio-error. Certain catalyst systems, particularly specific Ni(II)-diimine and palladium-based catalysts, have been developed to exhibit high regioselectivity, minimizing 2,1-insertions and preventing the formation of less reactive intermediates. researchgate.net The polymerization temperature can also influence the extent of regio-irregular enchainments in the polymerization of alpha-olefins. researchgate.net
Strategies for Branching Control and Side-Chain Integration
Controlling the type, number, and distribution of branches in polyolefins is essential for tailoring their viscoelastic and mechanical properties. In the context of 1-dodecene homopolymers, the primary "branches" are the decyl side chains inherent to the monomer. However, long-chain branching (LCB), where a polymer chain grows off another, can also be introduced.
Strategies for controlling branching include:
Catalyst Selection: The choice of catalyst system is paramount. Certain catalysts, particularly in the presence of specific co-catalysts or under particular conditions, can promote branching reactions. For example, in some Ziegler-Natta systems, reducing the concentration of a Lewis acid component can lead to an increase in the degree of branching. researchgate.net
Side-chain integration primarily refers to the incorporation of the C10 side chains from the 1-dodecene monomer. The high density and length of these side chains classify poly(1-dodecene) as a "bottlebrush" polymer. nih.gov A key phenomenon associated with these long side chains is side-chain crystallization . In this process, the decyl side chains from adjacent polymer backbones interact and crystallize independently of the main polymer chain. nih.govresearchgate.net This behavior is particularly prominent in polymers with a high density of long-chain α-olefins. nih.govresearchgate.net
The synthesis of copolymers, for example by incorporating 1-dodecene with ethylene, allows for precise control over the spacing and density of these decyl side chains. nih.gov This strategy can be used to modulate the thermal properties of the material, creating a transition between main-chain crystallization (dominated by the polyethylene segments) and side-chain crystallization (dominated by the poly(1-dodecene) segments). researchgate.net Specific catalyst systems, such as Cp*TiCl2(O-2,6-iPr2-4-SiEt3-C6H2)–MAO, have been successfully employed to synthesize such copolymers with uniform composition and high molecular weights, enabling the study of these distinct crystallization behaviors. nih.govresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-Dodecene |
| This compound |
| Ethylene |
| Hydrogen |
| Lewis Acid |
| rac-Et(Ind)2ZrCl2/MAO |
| rac-Me2Si(Ind)2ZrCl2/MAO |
| Ph2C(Flu)(Cp)ZrCl2/MAO |
Advanced Characterization Techniques for Structural Elucidation
Spectroscopic Analysis Methods
Spectroscopic techniques are fundamental in determining the chemical structure of the hydrogenated polymer, confirming the success of the hydrogenation process and identifying the primary functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for the detailed microstructural analysis of hydrogenated 1-dodecene (B91753) homopolymers. researchgate.net The hydrogenation process, which converts residual carbon-carbon double bonds into single bonds, results in a simplified, saturated aliphatic structure. This transformation is clearly observable in the NMR spectra.
In ¹H NMR analysis, the disappearance of signals in the olefinic region (typically 4.9-5.8 ppm) confirms the completion of the hydrogenation step. The resulting spectrum is dominated by signals corresponding to the saturated hydrocarbon backbone, primarily the methine (CH) and methylene (B1212753) (CH₂) groups of the polymer chain and the terminal methyl (CH₃) groups of the decyl side chains. nih.govresearchgate.net
¹³C NMR spectroscopy provides complementary information, offering detailed insight into the carbon environment. mdpi.com After hydrogenation, the resonances for sp²-hybridized carbons of the double bond (typically 114-140 ppm) are absent. The spectrum is characterized by peaks in the aliphatic region (approximately 10-45 ppm), corresponding to the various carbon atoms in the polymer's saturated backbone and side chains. nih.govuniversiteitleiden.nl The precise chemical shifts and their integrations allow for the quantitative analysis of the polymer's microstructure.
Table 1: Typical NMR Chemical Shift Ranges for Hydrogenated 1-Dodecene Homopolymer
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Comment |
|---|---|---|---|
| ¹H | -CH₃ (Side Chain Terminal) | ~0.8-0.9 | Terminal methyl group of the decyl side chain. |
| ¹H | -(CH₂)ₙ- (Backbone & Side Chain) | ~1.1-1.4 | Overlapping signals from methylene groups. |
| ¹H | -CH- (Backbone) | ~1.5-1.7 | Methine proton in the polymer backbone. |
| ¹³C | -CH₃ (Side Chain Terminal) | ~14 | Terminal methyl carbon. |
| ¹³C | -(CH₂)ₙ- (Backbone & Side Chain) | ~22-35 | Multiple overlapping resonances from methylene carbons. |
| ¹³C | -CH- (Backbone) | ~38-45 | Methine carbon in the polymer backbone. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in the polymer and verifying the saturation of the final product. researchgate.netthermofisher.com For hydrogenated 1-dodecene homopolymer, the spectra are characteristic of saturated aliphatic hydrocarbons. researchgate.netresearchgate.net
The most significant feature in the IR spectrum is the strong absorption bands corresponding to C-H stretching and bending vibrations. The absence of bands associated with C=C double bonds (around 1640 cm⁻¹) and vinylic =C-H stretching (around 3080 cm⁻¹) confirms the successful hydrogenation of the polyolefin. machinerylubrication.commachinerylubrication.com The spectrum is dominated by alkane-related peaks. researchgate.net
Raman spectroscopy provides complementary data, particularly for the hydrocarbon backbone, and confirms the absence of unsaturation. researchgate.net
Table 2: Key Infrared (IR) Absorption Bands for Hydrogenated 1-Dodecene Homopolymer
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2960-2950 | Asymmetric Stretching | -CH₃ |
| 2925-2915 | Asymmetric Stretching | -CH₂- |
| 2875-2865 | Symmetric Stretching | -CH₃ |
| 2855-2845 | Symmetric Stretching | -CH₂- |
| 1465-1455 | Bending (Scissoring) | -CH₂- and -CH₃ |
| 1380-1375 | Symmetric Bending (Umbrella) | -CH₃ |
| ~720 | Rocking | -(CH₂)ₙ- (n≥4) |
Chromatographic Methods for Molecular Weight Distribution Analysis
The physical properties of polymers, such as viscosity, are directly influenced by their molecular weight and the distribution of different chain lengths within the sample.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. sepscience.comshimadzu.com This technique separates polymer molecules based on their hydrodynamic size in solution. sepscience.com Larger molecules elute faster, while smaller molecules have longer retention times.
From the GPC/SEC analysis, several key parameters are determined: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), also known as the polydispersity index (PDI). researchgate.netwikipedia.org The dispersity (Đ = Mw/Mn) provides a measure of the breadth of the molecular weight distribution. wikipedia.org For synthetic polymers like PAOs, a lower dispersity value indicates a more uniform product with consistent properties. researchgate.net The molecular weight of these polymers typically ranges from 440 to 12,000 g/mol . europa.eu
Table 3: Illustrative Molecular Weight Data for a Hydrogenated Polyalphaolefin
| Parameter | Symbol | Typical Value | Description |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | ~460 g/mol | Average molecular weight based on the number of molecules. |
| Weight-Average Molecular Weight | Mw | ~580 g/mol | Average molecular weight biased towards heavier molecules. |
| Dispersity (Polydispersity Index) | Đ (PDI) | ~1.26 | Indicates the breadth of the molecular weight distribution. |
Note: The values presented are illustrative for a low molecular weight PAO grade and can vary significantly depending on the specific synthesis process and product grade. epa.govtri-iso.com
Thermal Analysis Methodologies
Thermal analysis techniques are crucial for understanding how the physical properties of the polymer change with temperature, which is vital for predicting its performance in various applications.
Differential Scanning Calorimetry (DSC) for Thermal Transition Studies
Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of polymers. eag.commt.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal events such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm). mt.comuc.edu
For hydrogenated 1-dodecene homopolymer, which is typically amorphous or semi-crystalline, the glass transition is a key characteristic. nih.gov The Tg appears as a step-like change in the baseline of the DSC thermogram, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. uc.edu Depending on the polymer's stereoregularity and thermal history, a melting peak (endotherm) may also be observed if crystalline domains are present. nih.gov The presence and temperature of these transitions are critical for defining the material's operational temperature range.
Table 4: Representative Thermal Properties from DSC Analysis
| Thermal Property | Symbol | Typical Temperature Range (°C) | Description |
|---|---|---|---|
| Glass Transition Temperature | Tg | -70 to -50 | Transition from a glassy to a rubbery state. |
| Melting Temperature | Tm | -30 to 26 | Melting of crystalline regions, if present. Varies with side-chain length and crystallinity. nih.gov |
Compound Index
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrogenated 1-dodecene homopolymer, TGA provides critical data on its decomposition temperature, which is a key indicator of its performance limit at elevated temperatures.
The thermal stability of poly(α-olefins) is influenced by factors such as molecular weight, branching, and the presence of any residual unsaturation. The hydrogenation of poly(1-dodecene) significantly enhances its thermal stability by removing double bonds that can be initiation sites for thermal degradation.
Table 1: Illustrative TGA Data for a Hydrogenated Poly(α-olefin)
| Parameter | Value |
| Onset of Decomposition (Tonset) | > 350 °C |
| Temperature at 5% Weight Loss (Td5) | ~380 °C |
| Temperature at 50% Weight Loss (Td50) | ~450 °C |
| Residual Weight at 600 °C | < 1% |
Note: This table presents typical values for a high-purity hydrogenated poly(α-olefin) and may vary for specific grades of hydrogenated 1-dodecene homopolymer.
Morphological and Supramolecular Structure Characterization
The arrangement of polymer chains on a larger scale defines the morphology and supramolecular structure, which profoundly impacts the material's mechanical and physical properties.
X-ray Diffraction (XRD) is a powerful technique to probe the crystalline structure of materials. Poly(α-olefins) with long side chains, such as poly(1-dodecene), can exhibit crystallinity due to the packing of these side chains. nih.gov The degree of crystallinity is influenced by the stereoregularity of the polymer chain. nih.gov
For hydrogenated 1-dodecene homopolymer, atactic (non-stereoregular) versions are generally amorphous, showing a broad halo in the XRD pattern, characteristic of non-crystalline materials. In contrast, isotactic or syndiotactic polymers would be expected to show sharp peaks corresponding to crystalline domains. The hydrogenation process itself does not typically alter the crystallinity but can affect the glass transition temperature.
Studies on copolymers of ethylene (B1197577) and 1-dodecene have shown that the incorporation of 1-dodecene affects the crystallinity of the polyethylene (B3416737) lamellae. nih.govacs.org In homopolymers of long-chain α-olefins, side-chain crystallization can occur, where the long alkyl side chains pack into crystalline lattices. nih.gov
Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), allows for the direct visualization of the polymer's microstructure. While detailed electron microscopy studies specifically on hydrogenated 1-dodecene homopolymer are not widely available in the public domain, the general principles of polymer morphology suggest what might be observed.
For amorphous grades, SEM would likely reveal a featureless fracture surface. If any phase separation or aggregation of oligomers were present, these techniques would be invaluable for their visualization. For semi-crystalline samples, TEM could be used to visualize the crystalline lamellae and amorphous regions, providing insights into the material's morphology. The engineering of polymer microstructures is a key strategy for developing materials with tailored properties. acs.org
Rheological Characterization Studies
Rheology is the study of the flow and deformation of matter. For polymers, rheological properties are critical for processing and for understanding the material's behavior in applications such as lubricants.
The linear viscoelastic response of a polymer is typically studied using small amplitude oscillatory shear (SAOS) rheology. This provides information on the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of frequency.
For hydrogenated 1-dodecene homopolymer, which is often a viscous liquid at room temperature, the rheological behavior is dependent on its molecular weight and molecular weight distribution. At low frequencies, it would be expected to exhibit terminal flow behavior, where G'' is greater than G'. At higher frequencies, a crossover point (where G' = G'') may be observed, followed by a rubbery plateau for high molecular weight samples. The viscosity of these polymers is a key parameter, with different grades being produced to meet specific viscosity targets. google.com
Nonlinear extensional rheology probes the material's response to large, rapid deformations, which is relevant to processes like fiber spinning, film blowing, and injection molding. This behavior is particularly sensitive to long-chain branching.
While specific data on the nonlinear extensional rheology of hydrogenated 1-dodecene homopolymer is scarce, studies on other polyolefins provide insights. The presence of long-chain branches typically leads to significant strain hardening in extension, where the extensional viscosity increases dramatically with strain. capes.gov.br This is a desirable property in many processing applications as it enhances melt strength and stability. The degree of strain hardening is influenced by the number and length of the branches. nih.gov
Influence of Molecular Architecture on Flow Behavior
The flow behavior, or rheology, of hydrogenated 1-dodecene homopolymer is intrinsically linked to its molecular architecture. This architecture is defined by several key parameters established during polymerization and subsequent hydrogenation, including molecular weight distribution (oligomer distribution), degree and type of branching, and the absence of unsaturation. These structural characteristics dictate the polymer's viscosity, response to temperature changes, and behavior under shear, which are critical for its performance in applications such as lubricants, greases, and coatings. cpchem.comglobethesis.com
The polymerization of 1-dodecene results in a complex mixture of oligomers, which are molecules consisting of a small number of repeating monomer units. In the case of hydrogenated 1-dodecene homopolymer, these are primarily trimers, tetramers, pentamers, and higher-order oligomers. The relative proportion of these oligomers determines the material's average molecular weight and its distribution, which are fundamental to its bulk viscosity. For instance, a higher concentration of larger oligomers (e.g., pentamers, hexamers) will result in a higher kinematic viscosity.
The structure of these polyalphaolefins (PAOs) is not linear. Cationic polymerization processes inherently produce a "diverse, highly branched isoparaffin structure." cpchem.com This branching has a profound effect on the flow properties. The presence of side chains disrupts the ability of the polymer chains to pack closely together, which lowers the pour point—the lowest temperature at which the oil will flow. However, the degree and length of branching also increase the hydrodynamic volume of the molecules, leading to a higher viscosity compared to a linear alkane of the same molecular weight. researchgate.netacs.org
Furthermore, the highly branched structure is responsible for the excellent low-temperature viscometrics of these materials. cpchem.com Unlike linear or waxy compounds, the complex, irregular structure prevents crystallization even at very low temperatures, ensuring fluidity. cpchem.com The hydrogenation step is also critical; by saturating any remaining carbon-carbon double bonds from the polymerization process, the stability of the polymer is significantly enhanced, preventing oxidative degradation that could alter its flow properties over time.
Compared to PAOs derived from shorter alpha-olefins like 1-decene (B1663960), those made from 1-dodecene typically exhibit different flow characteristics. The longer alkyl side chains resulting from the 1-dodecene monomer generally lead to products with higher pour points. justia.comgoogle.com However, they can offer advantages such as lower volatility, which is a crucial property in high-temperature applications. cpchem.com The precise control of the oligomerization process allows for the tailoring of these properties, enabling the production of fluids with specific viscosity grades and performance characteristics. google.com For example, oligomerization of 1-dodecene alone can result in a PAO with a higher pour point compared to when it is co-polymerized with other alpha-olefins. google.com
The relationship between the molecular architecture of PAOs and their key rheological properties is summarized in the table below.
| Architectural Feature | Influence on Flow Behavior | Research Finding |
| Oligomer Distribution (Molecular Weight) | The distribution of trimers, tetramers, and higher oligomers directly controls the kinematic viscosity. A higher average degree of polymerization leads to a higher viscosity. | PAOs are commercially produced by oligomerization followed by distillation to separate oligomers, which are then blended to create different viscosity grades. researchgate.net |
| Branching | A highly branched, irregular isoparaffin structure inhibits crystallization, resulting in very low pour points and excellent low-temperature fluidity. cpchem.com Long-chain branching generally increases viscosity and non-Newtonian behavior. researchgate.net | PAOs possess a diverse, highly branched structure that provides excellent low-temperature properties without the need for pour point depressant additives. cpchem.com |
| Monomer Base (1-Dodecene vs. shorter α-olefins) | Using 1-dodecene as the monomer typically results in PAOs with higher pour points but lower volatility compared to those made from 1-decene. cpchem.comjustia.comgoogle.com | Oligomerization of 1-dodecene alone resulted in a PAO with a pour point of -33°C, which is higher than that of PAOs made from 1-decene or co-polymers. google.com 1-dodecene based PAOs can offer significant advantages in fire point and volatility. cpchem.com |
| Hydrogenation (Saturation) | The saturation of double bonds enhances thermal and oxidative stability, ensuring that the fluid's rheological properties remain consistent during use. | The hydrogenation step is essential for improving stability and reducing unsaturation, which enhances thermal and oxidative resistance. |
Reaction Engineering and Kinetic Studies of Polymerization
Kinetic Modeling of Polymerization Processes
Kinetic modeling is an essential tool for understanding and optimizing the polymerization of α-olefins such as 1-dodecene (B91753). mdpi.comresearchgate.net These models provide a quantitative framework to describe the rates of various reaction steps, including initiation, propagation, chain transfer, and termination, which collectively determine the polymer's yield, molecular weight, and microstructure. mdpi.comunina.it
The rate of polymerization (Rp) is a critical parameter in kinetic studies, typically expressed by the general rate equation Rp = kp[C][M], where kp is the propagation rate constant, [C] is the concentration of active catalyst sites, and [M] is the monomer concentration. mdpi.com Studies on α-olefin polymerization have shown that the reaction order with respect to the monomer concentration is often first-order. researchgate.net However, deviations can occur, with one study on slurry olefin polymerization reporting a 1.2 order dependency on monomer concentration, indicating more complex kinetic behavior. researchgate.net
The propagation rate constant (kp) is highly dependent on the catalyst system used and the reaction temperature. For instance, in the polymerization of related long-chain α-olefins (LCAOs) like 1-decene (B1663960) and 1-dodecene using a Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate catalyst, high catalytic activities have been achieved even at low temperatures. researchgate.net The activity is often measured in kg of polymer per mole of catalyst per hour (kg-polymer/mol-Ti·h).
Table 1: Catalytic Activity in Polymerization of Long-Chain α-Olefins at -30°C
| Monomer | Cocatalyst System | Activity (kg-polymer/mol-Ti·h) |
|---|---|---|
| 1-Decene | AliBu₃/Al(n-C₈H₁₇)₃ | 5860 |
| 1-Dodecene | AliBu₃/Al(n-C₈H₁₇)₃ | 4120 |
Data sourced from studies on quasi-living polymerization of LCAOs. researchgate.net
The activation energy for the polymerization process is another key kinetic parameter. For the oligomerization of 1-decene, a close analog of 1-dodecene, apparent activation energies were calculated to be 70.8 ± 0.8 kJ/mol for dimerization and 83.6 ± 0.9 kJ/mol for trimerization over a HY zeolite catalyst. mdpi.com These values are influenced by the catalyst's acidity and the stability of reactants versus products. mdpi.com
Catalyst deactivation can occur through various mechanisms, which may be first-order or second-order with respect to the active sites. capes.gov.brresearchgate.net First-order deactivation leads to a progressive decay in the polymerization rate, while second-order deactivation involves the interaction of two active sites. capes.gov.br Temperature plays a critical role, as higher temperatures can increase the rate of chain transfer and termination reactions, leading to faster deactivation and lower polymer molecular weights. researchgate.netresearchgate.net For some metallocene systems, a balance between activation energy and deactivation processes dictates the optimal temperature range for maximum catalytic activity. researchgate.net
Studies on related α-olefins like 1-hexene have identified specific deactivation pathways. For example, the formation of stable dimethylalane complexes from zirconium π-allyl species represents a previously unrecognized deactivation route, as these complexes are resistant to further monomer insertion. uvic.ca Understanding these pathways is crucial for developing strategies to maintain catalyst productivity.
Phenomena at the Reaction Interface and Mass Transfer Considerations
When highly active catalysts are employed, mass transfer can become the rate-limiting step. researchgate.net The process involves several stages:
Gas-Liquid/Bulk-Liquid Transfer : The monomer must dissolve into and diffuse through the inert diluent (in a slurry process).
External Diffusion : The monomer diffuses from the bulk liquid through the boundary layer surrounding the catalyst particle.
Internal Diffusion (Pore Diffusion) : The monomer diffuses through the porous structure of the catalyst support and the growing polymer particle to reach the active catalytic centers. utwente.nl
The efficiency of mass transfer is influenced by reactor hydrodynamics, such as the stirring rate. researchgate.net Increased agitation enhances the renewal of the liquid surface at the gas-liquid interface and reduces the thickness of the boundary layer around the catalyst particles, thereby increasing the mass transfer rate. researchgate.net
Reactor fouling is another critical interfacial phenomenon, caused by the deposition of low molecular weight oligomers (waxes) or the buildup of static electricity in polymer particles, leading to their agglomeration on reactor walls and heat exchange surfaces. researchgate.netscite.ai This significantly reduces heat transfer efficiency and can lead to reactor shutdown. researchgate.net The morphology of the growing polymer particle, which is a replica of the initial catalyst particle, plays a crucial role in preventing fouling. scite.ai
Process Optimization Strategies for Industrial Scale-Up and Efficiency
Scaling up the polymerization of 1-dodecene from a laboratory bench to an industrial plant requires careful optimization of numerous process variables to ensure safety, efficiency, and consistent product quality. researchgate.net Key strategies focus on managing reaction kinetics, heat transfer, and polymer properties.
Control of Reaction Conditions:
Temperature: Modulating the reaction temperature is a primary method for controlling the polymer's molecular weight. google.com Higher temperatures generally increase reaction rates but can also accelerate catalyst deactivation and favor chain transfer reactions, resulting in lower molecular weight products. researchgate.net
Pressure: Monomer partial pressure influences polymerization kinetics and the final particle size distribution of the polymer in slurry processes. utwente.nl
Catalyst and Cocatalyst Concentration: The concentration and ratio of catalyst to cocatalyst must be optimized to achieve high activity while minimizing costs, as cocatalysts like MAO can be expensive. researchgate.netscispace.com
Reactor Design and Operation:
Industrial production often utilizes slurry or gas-phase reactors to manage the highly exothermic nature of the polymerization. researchgate.net Efficient heat removal is critical to prevent reactor runaways and the formation of hot spots, which can lead to polymer melting and fouling. researchgate.net
For slurry processes, the choice of an inert diluent is important as it affects monomer solubility and heat dissipation. researchgate.net
Continuous or semi-continuous processes are often favored for large-scale production to ensure consistent operation and product quality. nih.govelsevierpure.com
Molecular Weight and Property Control:
The molecular weight of the poly-α-olefin can be controlled by adjusting temperature, catalyst concentration, or through the use of chain transfer agents like hydrogen. google.com
The final hydrogenation step is crucial for producing a saturated polymer with high thermal and oxidative stability, which is a defining characteristic of high-performance PAO lubricants. ontosight.aicpchem.comprecisionlubrication.com
Table 2: Key Parameters for Industrial Process Optimization
| Parameter | Objective | Method of Control |
|---|---|---|
| Polymerization Rate | Maximize productivity, ensure heat removal capacity is not exceeded. | Catalyst selection and concentration, temperature, monomer pressure. |
| Molecular Weight | Achieve target viscosity grades for the final product. | Temperature, hydrogen concentration (chain transfer), catalyst type. |
| Catalyst Deactivation | Maintain high activity over time. | Temperature control, purification of reactants to remove poisons. |
Through the integration of detailed kinetic modeling, an understanding of interfacial and mass transfer limitations, and strategic process optimization, the industrial-scale synthesis of hydrogenated 1-dodecene homopolymer can be efficiently and reliably achieved.
Theoretical and Computational Investigations
Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For hydrogenated 1-dodecene (B91753) homopolymer, MD simulations provide critical insights into the polymer's conformation and the nature of its intermolecular interactions, which are dominated by the long, saturated C10 alkyl side chains.
A significant finding from studies on similar long-chain poly(α-olefin)s is the phenomenon of side-chain crystallization. nih.gov Unlike polymers with shorter side chains, the long dodecyl groups on adjacent polymer chains can interact and organize into ordered, crystalline-like domains, even while the main polymer backbone remains amorphous. nih.gov This side-chain crystallization is driven by van der Waals interactions between the alkyl groups and has a profound effect on the material's thermal and mechanical properties, such as its melting point and modulus. nih.gov MD simulations can elucidate the precise arrangement of these side chains and the energetic driving forces behind their organization. nih.gov The simulations track the trajectories of atoms over time, allowing for the calculation of interaction energies and the visualization of conformational changes. rsc.orgresearchgate.net
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| System Size | Number of polymer chains and total atoms in the simulation box. | 50-100 chains; ~500,000 atoms |
| Force Field | Set of equations and parameters used to describe the potential energy of the system. | OPLS-AA, PCFF, or similar united-atom/all-atom force field |
| Ensemble | Statistical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |
| Temperature | Simulation temperature, typically above the melt temperature. | 450-550 K |
| Pressure | Simulation pressure. | 1 atm |
| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |
| Simulation Duration | Total time the system's evolution is simulated. | 100-500 nanoseconds (ns) |
Quantum Chemical Calculations for Catalyst Design and Reaction Mechanism Elucidation
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the catalytic polymerization of 1-dodecene at an electronic level. These calculations provide deep insights into catalyst performance and the intricate details of the reaction mechanism, guiding the design of more efficient and selective catalysts.
The polymerization of α-olefins like 1-dodecene is typically achieved using transition metal catalysts, such as metallocene or post-metallocene systems. QC calculations can model the active site of these catalysts and predict their efficacy. By calculating properties like the electronic charge on the metal center and the steric hindrance around it, researchers can screen potential catalyst candidates computationally before attempting their synthesis in the lab. mdpi.comcapes.gov.br This approach saves significant time and resources.
Furthermore, DFT calculations are used to elucidate the step-by-step mechanism of polymerization. This includes modeling the key elementary steps:
Monomer Coordination: The binding of a 1-dodecene molecule to the active catalytic center.
Chain Insertion: The insertion of the coordinated monomer into the growing polymer chain. This is typically the rate-determining step, and calculating its energy barrier is crucial for predicting catalyst activity. capes.gov.br
Chain Termination/Transfer: Processes that stop the growth of a polymer chain, such as β-hydride elimination. The relative energy barriers of insertion versus termination determine the achievable molecular weight of the polymer. capes.gov.br
By comparing the calculated energy profiles for different catalysts, scientists can identify structures that favor chain propagation over termination, leading to high molecular weight polymers, which is often a desirable outcome. capes.gov.br
| Catalyst System | Monomer Coordination Energy (ΔE_coord) | Insertion Barrier (ΔE‡_insert) | Termination Barrier (ΔE‡_term) | Predicted Outcome |
|---|---|---|---|---|
| Zirconium-based Metallocene | -18.5 | 9.8 | 15.2 | High Molecular Weight |
| Titanium-based CGC | -16.2 | 8.5 | 11.0 | Lower Molecular Weight, High Activity |
| Hafnium-based Metallocene | -20.1 | 11.5 | 18.9 | Very High Molecular Weight, Lower Activity |
Predictive Polymerization Process Simulation and Modeling
To scale the production of 1-dodecene homopolymer from the lab to an industrial scale, predictive process simulation and modeling are employed. These models combine fluid dynamics, heat transfer, and reaction kinetics to simulate the environment inside a polymerization reactor. Computational Fluid Dynamics (CFD) is a cornerstone of this approach. gychbjb.comtudelft.nl
CFD simulations model the complex multiphase flow within reactors, such as fluidized bed or stirred-tank reactors. gychbjb.comengconfintl.orgresearchgate.net They can predict mixing patterns, residence time distributions, and temperature gradients. tudelft.nl For polymerization reactions, maintaining a uniform temperature is critical, as "hot spots" can lead to polymer degradation, reactor fouling, and products with undesirable properties. tudelft.nl CFD modeling helps in designing reactor geometries and operating conditions that ensure efficient heat removal and stable operation. engconfintl.org
To enhance their predictive power, CFD models are often coupled with Population Balance Models (PBM). researchgate.net This hybrid approach (CFD-PBM) simulates not just the fluid flow but also the evolution of the polymer particles themselves. researchgate.netupc.edu It can predict key properties of the final product, such as:
Average Molecular Weight (Mn, Mw)
Polydispersity Index (PDI)
Particle Size Distribution (PSD) researchgate.net
These simulations allow engineers to perform virtual experiments to optimize the process, for example, by adjusting monomer feed rates, catalyst injection points, or stirring speeds to achieve the desired polymer characteristics. youtube.comresearchgate.net
| Model Inputs | Predicted Outputs |
|---|---|
| Reactor Geometry and Dimensions | Velocity and Temperature Fields |
| Fluid and Solid Properties (viscosity, density) | Turbulence and Mixing Profiles |
| Inlet Flow Rates (monomer, catalyst, solvent) | Catalyst Distribution |
| Reaction Kinetics (from QC or experiments) | Local Polymerization Rates |
| Heat Transfer Coefficients | Average Molecular Weight and PDI |
| Impeller Speed / Gas Velocity | Final Particle Size Distribution (PSD) |
Computational Approaches to Structure-Property Relationship Predictions within Theoretical Frameworks
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. nih.govresearchgate.net This approach is particularly valuable for polymers, where synthesizing and testing every possible variant is impractical. igi-global.com For hydrogenated 1-dodecene homopolymer, QSPR can predict key physical and chemical properties based solely on the structure of its repeating monomer unit. acs.org
The QSPR methodology involves several steps:
Data Collection: A dataset of polymers with known experimental property values is assembled.
Descriptor Calculation: The chemical structure of the polymer's repeating unit is used to calculate a large number of numerical "molecular descriptors." These descriptors encode information about the molecule's topology (e.g., branching), geometry (e.g., size and shape), and electronic properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. mdpi.com
Validation: The model's predictive power is rigorously tested using external validation sets and statistical cross-validation techniques. researchgate.netacs.org
For hydrogenated 1-dodecene homopolymer, QSPR models can be developed to predict properties such as viscosity, viscosity index, pour point, density, and refractive index. acs.org These models provide a rapid and cost-effective way to screen virtual polymer structures and identify candidates with desired performance characteristics for applications in lubricants, cosmetics, and other industries. nih.govresearchgate.net
| Property | Model Equation | Statistical Metric (R²) |
|---|---|---|
| KV100 (in cSt) | KV100 = 2.5 + (0.05 * N_C) + (1.2 * W_path) - (0.8 * Chi_v) | 0.92 |
Note: N_C = Total number of carbon atoms; W_path = Wiener path number (a topological descriptor related to branching); Chi_v = Kier & Hall valence connectivity index (a descriptor encoding topology and electronic structure). Coefficients are hypothetical for illustrative purposes.
Applications in Advanced Materials Science and Engineering
Polymeric Base Fluids for High-Performance Lubricants
Hydrogenated 1-dodecene (B91753) homopolymer is a prominent member of the API Group IV synthetic base stocks, primarily utilized in the formulation of high-performance lubricants. bobistheoilguy.comgoogle.com These synthetic fluids are engineered, not refined, allowing for the creation of tailored molecules with superior properties compared to conventional mineral oils. cpchem.com Their well-defined, wax-free isoparaffinic structure results in a high viscosity index (VI), excellent low-temperature fluidity, and reduced volatility, making them suitable for demanding automotive and industrial applications such as engine oils, gear oils, and hydraulic fluids. google.comepa.gov
The choice of the alpha-olefin monomer is a critical factor in determining the final properties of the PAO. While 1-decene (B1663960) is widely used, 1-dodecene offers specific advantages, particularly in reducing volatility and improving fire points at comparable viscosity grades. google.comcpchem.com This makes 1-dodecene-based PAOs particularly valuable for applications where high temperatures and lubricant longevity are primary concerns.
Formulation Strategies and Additive Compatibility Studies
The formulation of high-performance lubricants involves a sophisticated combination of base stocks and performance-enhancing additives. Hydrogenated 1-dodecene homopolymer serves as a primary base fluid, prized for its chemical inertness and stability, which ensures compatibility with a broad spectrum of additives. petraxadditives.com Formulation strategies often focus on creating a balanced composition that meets stringent performance standards for wear protection, oxidation resistance, and deposit control. globalspec.com
Common additives used in conjunction with PAO base stocks include:
Anti-wear (AW) and Extreme Pressure (EP) agents: These form protective films on metal surfaces to prevent seizure and wear under high loads. Examples include zinc dithiophosphates (ZDPs) and sulfur-phosphorus containing compounds. petraxadditives.comlanxess.com
Antioxidants: These inhibit the oxidative degradation of the lubricant at high temperatures, extending its service life. Aminic and phenolic antioxidants are common choices. soltexinc.com
Corrosion Inhibitors: These protect metal surfaces from attack by moisture and acidic byproducts. petraxadditives.com
Viscosity Index (VI) Improvers: While PAOs inherently have a high VI, these additives are used to further minimize viscosity changes with temperature in multigrade oils. petraxadditives.com
Friction Modifiers: Compounds like molybdenum-based additives are used to reduce the coefficient of friction, thereby improving energy efficiency. soltexinc.com
Research into additive compatibility aims to optimize these packages to ensure synergy and prevent antagonistic interactions, leading to finished lubricants that meet demanding specifications for applications like premium diesel engine oils and industrial gear systems. petraxadditives.com
Table 1: Comparison of Typical Properties of PAOs from Different Monomers
| Property | 1-Decene Based PAO (6 cSt) | 1-Dodecene Based PAO (7 cSt) |
|---|---|---|
| Kinematic Viscosity @ 100°C | ~6.0 cSt | ~7.0 cSt |
| Viscosity Index (VI) | ~135 | ~140-150 |
| Pour Point | ~ -57°C | ~ -54°C |
| Noack Volatility (% loss) | ~7.0% | < 6.0% |
| Flash Point | ~250°C | > 255°C |
This table presents illustrative data compiled from industry sources. cpchem.comgoogle.com Actual values can vary depending on the specific manufacturing process.
Role in Specialty Fluid Development for Extreme Conditions
The inherent properties of hydrogenated 1-dodecene homopolymer make it an ideal base for specialty fluids designed to operate under extreme conditions. Its excellent thermal stability allows it to resist breakdown at high operating temperatures, which is critical in applications like high-performance engine oils and industrial compressor lubricants. google.comcpchem.com
At low temperatures, its lack of waxy paraffinic structures ensures superior fluidity, which is essential for startup lubrication in cold climates and for hydraulic systems operating in frigid environments. cpchem.com The pour point of PAOs derived from a mix of 1-decene and 1-dodecene can be precisely controlled, with pour points often reaching below -50°C. google.com This low-temperature performance ensures that critical machinery parts are coated and protected from the moment of startup. cpchem.com The development of lubricants for aviation, where temperature fluctuations are vast, also relies on the stable and predictable viscometrics of these synthetic base fluids. epa.gov
Component in Adhesive and Sealant Formulations
Hydrogenated 1-dodecene homopolymer is utilized as a specialty component in the formulation of adhesives and sealants. europa.euatamanchemicals.com In these applications, it functions as a non-volatile, non-reactive plasticizer and rheology modifier. Its saturated hydrocarbon structure provides excellent compatibility with a variety of polymer systems used in adhesives, such as styrenic block copolymers (SBCs).
The addition of this fluid can lower the melt viscosity of hot-melt adhesives, improving processability and enabling better substrate wetting. google.com Its high thermal and UV stability, a result of the hydrogenation process, contributes to the long-term aging performance of the final adhesive or sealant, preventing yellowing and degradation. google.com In sealant formulations, it can enhance flexibility and crack resistance, particularly at low temperatures, while its low volatility ensures that the sealant does not shrink or lose mass over time.
Modifiers and Additives in Polymer Blends and Composites
In the realm of polymer blends and composites, hydrogenated 1-dodecene homopolymer can serve as a high-performance modifying additive. Although not a reactive component, its physical presence within a polymer matrix can significantly alter the material's properties. When blended with thermoplastics, it can act as an external lubricant or plasticizer, reducing the melt viscosity and improving flow during processing operations like extrusion and injection molding.
Its inert and non-polar nature makes it suitable for use in polyolefin-based blends (e.g., with polyethylene (B3416737) or polypropylene). By reducing intermolecular friction, it can enhance the dispersion of fillers and other additives within the composite, leading to improved homogeneity and potentially better mechanical properties. The European Food Safety Authority (EFSA) has evaluated hydrogenated homopolymers of alpha-olefins, including those from 1-dodecene, for use in food contact materials, highlighting their inertness and low migration potential, which are desirable traits for additives in polymer systems. europa.eu
Development of Specialty Coatings and Surface Applications
The use of hydrogenated 1-dodecene homopolymer extends to the formulation of specialty coatings and surface treatments. europa.eu Its ability to form a clear, non-greasy, and water-repellent film is highly valued. atamanchemicals.com In industrial and protective coatings, it can be incorporated to improve surface slip, mar resistance, and gloss.
As a stable, non-volatile liquid, it acts as a carrier fluid or dispersant for pigments and other solid additives, ensuring uniform application. thegoodscentscompany.com Its hydrophobic nature imparts excellent water-repellent properties to treated surfaces. This is beneficial in applications ranging from polishes and waxes for automotive and furniture care to protective coatings for industrial equipment. europa.eu Furthermore, its stability ensures that the coating maintains its protective and aesthetic qualities over extended periods without discoloration or degradation. atamanchemicals.com
Utilization as Processing Aids in Manufacturing Systems
Hydrogenated 1-dodecene homopolymer is employed as a processing aid, particularly in thermoplastic manufacturing. europa.eu Its primary function is to reduce friction and improve the flow behavior of polymer melts during high-shear processes like film extrusion, pipe extrusion, and blow molding. shinepolymer.com
When added to a base resin, it can migrate to the interface between the polymer melt and the metal surfaces of the processing equipment (e.g., extruder barrels, screws, and dies). shinepolymer.com Here, it forms a lubricating layer that reduces the drag and adhesion of the melt to the machinery. This can lead to several processing benefits:
Elimination of melt fracture ("sharkskin") for a smoother product surface. shinepolymer.com
Reduction of die build-up, leading to longer production runs and less downtime for cleaning.
Lower extrusion pressures, which can reduce energy consumption and equipment wear.
Increased throughput and production rates.
Environmental Fate and Degradation Studies
Biodegradation Pathways and Mechanistic Investigations
The biodegradability of polyalphaolefins, including 1-dodecene (B91753) homopolymer, hydrogenated, is influenced by their molecular weight and branching. ineos.com Lower viscosity grades of PAOs have been shown to be more susceptible to biodegradation. ineos.com While not considered readily biodegradable, they are anticipated to undergo slow biodegradation in soil and sediment, which is expected to be a primary fate process. twinoils.com
The aerobic biodegradation of alkanes, the fundamental structures of hydrogenated PAOs, is typically initiated by monooxygenase enzymes. These enzymes introduce a hydroxyl group onto the hydrocarbon chain, which is then further oxidized to an aldehyde and a carboxylic acid. The resulting fatty acid can then enter the beta-oxidation pathway, leading to its mineralization. For branched alkanes, such as the isoparaffinic structure of 1-dodecene homopolymer, hydrogenated, the degradation process can be more complex and may proceed at a slower rate than for linear alkanes.
Anaerobic degradation pathways for alkanes are also known to exist and are relevant in anoxic environments like sediments. These pathways are generally slower than aerobic degradation and involve different enzymatic initial reactions.
Table 1: Biodegradation of a Related Polyalphaolefin
| Test Substance | Test Method | Biodegradation | Classification |
| PAO 4 cSt (a C10 trimer fraction of polyalphaolefin) | OECD Guideline 105 | 27% | Not ultimately degradable |
This data is for a related substance and is presented for illustrative purposes. The biodegradability of this compound may vary.
Environmental Persistence and Transport Behavior Investigations
The environmental persistence of this compound is primarily a function of its low biodegradability and resistance to other degradation processes. Its low water solubility and high octanol-water partition coefficient (log Pow > 8.0 for a related substance) indicate a strong tendency to partition to soil, sediment, and organic matter rather than remaining in the water column.
In soil and sediment, the mobility of this compound is expected to be low due to its strong adsorption to particulate matter. twinoils.comawsjournal.org Leaching into groundwater is therefore considered unlikely. The transport of such hydrophobic substances in the environment is often associated with the movement of contaminated soil particles through erosion or runoff. Due to its low volatility, significant transport through the atmosphere is not anticipated. machinerylubrication.com
While its persistence is a concern, its low water solubility and high log Pow may limit its bioaccumulation potential, as the uptake by aquatic organisms may be hindered.
Advanced Recycling and Sustainability Considerations for Polyalphaolefins
The sustainability of synthetic lubricants like this compound, is often evaluated using Life Cycle Assessment (LCA). lubricant-world.com These assessments consider the environmental impacts across the entire life cycle, from raw material extraction and manufacturing to use and end-of-life. While the production of synthetic lubricants may be more energy-intensive than that of conventional mineral oils, their superior performance, including extended drain intervals and improved energy efficiency in machinery, can lead to a net reduction in environmental impact over the use phase. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enhanced Polymerization Control
The synthesis of polyalphaolefins (PAOs) like hydrogenated 1-dodecene (B91753) homopolymer has traditionally relied on catalysts such as aluminum trichloride (AlCl₃) and boron trifluoride (BF₃). researchgate.netrsc.orgresearchgate.net However, these conventional catalysts are often associated with environmental concerns and can produce a wide molecular weight distribution in the final polymer. researchgate.netrsc.org Current research is therefore intensely focused on developing novel catalytic systems that offer greater control over the polymerization process, leading to polymers with tailored properties and a reduced environmental footprint.
A significant area of advancement is the use of metallocene catalysts. precisionlubrication.comcpchem.com These catalysts, often based on Group 4 metals like zirconium, have demonstrated high activity and the ability to produce PAOs with a more defined microstructure, including tacticity of the side chains. researchgate.net For instance, the use of a silicon-bridged metallocene system has been shown to effectively polymerize 1-decene (B1663960) with high activity. researchgate.net The resulting polymer exhibits a highly tactic side chain structure, which is a desirable characteristic for lubricant base oils. researchgate.net The introduction of hydrogen during polymerization with metallocene systems can further enhance catalytic activity. researchgate.net The development of high-viscosity metallocene PAOs (mPAOs) represents a significant technological shift, offering improved performance characteristics over traditionally produced high-viscosity PAOs. cpchem.com
Another promising trend is the move towards "green" and heterogeneous catalysts. researchgate.netrsc.org Solid acidic catalysts, particularly those based on clays like K10 montmorillonite, are being investigated as environmentally benign alternatives to traditional Lewis acids. researchgate.netrsc.org Research has shown that K10 clay can achieve significant conversion of 1-decene, and its activity can be further modified by supporting it with other compounds like zinc chloride (ZnCl₂). researchgate.netrsc.org These solid catalysts are often reusable and can lead to cleaner production processes. researchgate.netrsc.org
The table below summarizes some of the novel catalytic systems being explored for alpha-olefin polymerization.
| Catalyst System | Monomer | Key Findings | Reference |
| rac-Me₂Si(1-indenyl)₂ZrCl₂/AliBu₃/[C₆H₅NH(CH₃)₂][B(C₆F₅)₄] | 1-Decene | High catalytic activity, enhanced by the presence of hydrogen. Produces polymer with a very tactic side chain structure. | researchgate.net |
| K10 Montmorillonite Clay | 1-Decene | Achieved a 73% conversion of 1-decene with high selectivity towards dimer and trimer formation. | researchgate.netrsc.org |
| 20% w/w ZnCl₂/K10 | 1-Decene | Resulted in a 68% conversion with 100% selectivity for dimer formation. | researchgate.netrsc.org |
| Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)–MAO | 1-Dodecene | Produced high-molecular-weight copolymers with uniform compositions. | nih.gov |
Research and Development in Bio-based Polyalphaolefin Alternatives
In response to growing environmental concerns and the push for a circular economy, there is a significant and accelerating trend towards the development of bio-based alternatives to petroleum-derived PAOs. datainsightsmarket.commarketresearchfuture.com This research is focused on utilizing renewable feedstocks to produce lubricants and polymers with a reduced carbon footprint and improved biodegradability. marketresearchfuture.comgminsights.comrikarbon.com
One approach involves the synthesis of bio-based polyalphaolefins (BPAOs) from vegetable oils. usda.govresearchgate.net Through a biorefinery process, vegetable oils can be converted into a mixture of alpha-olefins, which are then oligomerized to produce BPAOs. usda.govresearchgate.net A study on a BPAO with a viscosity of 40 cSt at 100°C (BPAO-40) demonstrated that in addition to being renewable and biodegradable, it also exhibited superior lubrication properties compared to a petroleum-based PAO of similar viscosity. usda.gov This particular BPAO was synthesized from a mixture of alpha-olefins with and without terminal methyl esters, resulting in a functionalized PAO with a unique chemical structure. usda.govresearchgate.net
Another innovative avenue is the conversion of agricultural waste into PAO-like lubricants. rikarbon.com Tech start-ups are developing energy-efficient technologies to turn biomaterials such as corn stover and corn cobs into high-performance lubricants. rikarbon.com These bio-alternatives are designed to match the key specifications of conventional, lower-viscosity PAOs, allowing for their seamless integration into existing markets. rikarbon.com
The development of bio-based PAOs is a key trend towards enhancing sustainability in the lubricants industry. datainsightsmarket.com While the complete displacement of petroleum-based PAOs is unlikely in the near future, these bio-based alternatives offer a promising pathway to redefine industry norms. precisionlubrication.com
The following table compares some properties of a bio-based PAO (BPAO-40) with a conventional petroleum-based PAO (PAO-40).
| Property | BPAO-40 | PAO-40 | Key Observation | Reference |
| Source | Vegetable Oils | Petroleum | BPAO-40 is derived from a renewable feedstock. | usda.govresearchgate.net |
| Chemical Structure | Functionalized (contains methyl esters) | Non-functionalized | The unique structure of BPAO-40 contributes to its properties. | usda.govresearchgate.net |
| Density (40-100 °C) | Higher | Lower | BPAO-40 is denser than its petroleum-based counterpart. | usda.gov |
| Viscosity Index | Higher | Lower | BPAO-40 shows a smaller change in viscosity with temperature. | usda.gov |
| Oxidation Stability | Lower | Higher | The oxidation stability of BPAO-40 is an area for further research. | usda.gov |
| Anti-wear Performance | Better (lower coefficient of friction and wear scar diameter) | Good | BPAO-40 demonstrates superior lubrication properties under certain conditions. | usda.gov |
Advanced Functionalization and Hybrid Material Integration
To meet the demands of increasingly extreme operating conditions and to impart novel functionalities, research is moving beyond the traditional non-polar structure of hydrogenated 1-dodecene homopolymer. Advanced functionalization and the creation of hybrid materials are emerging as key strategies to enhance the performance envelope of PAOs.
Functionalization involves the introduction of polar groups into the non-polar polyalphaolefin backbone. This can address some of the inherent limitations of PAOs, such as poor additive solubility and seal swell characteristics. precisionlubrication.com As mentioned previously, a bio-based PAO has been synthesized with terminal methyl ester functionalities, which not only makes it bio-based but also gives it a unique chemical structure with potentially different performance characteristics. usda.govresearchgate.net The presence of these polar functional groups can lead to improved lubricity and different interactions with surfaces compared to non-functionalized PAOs.
The integration of PAOs with other materials to form hybrids is another area of active research. This can involve blending PAOs with other synthetic base oils or incorporating them into more complex polymer matrices. The goal is to create materials that combine the desirable properties of PAOs, such as high viscosity index and thermal stability, with other characteristics like enhanced shear stability or specific surface activity. For instance, ethylene-propylene oligomers are being explored as alternatives that look like a hybrid of PAOs and viscosity index (VI) improvers, offering interesting formulation flexibility by potentially replacing multiple components. precisionlubrication.com
Nanotechnology Integration in Polymer Design and Application
Nanotechnology is poised to revolutionize the field of lubricants and polymers by enabling the development of materials with unprecedented performance characteristics. datainsightsmarket.com The integration of nanoparticles into hydrogenated 1-dodecene homopolymer and other PAO-based fluids is a rapidly growing area of research aimed at enhancing their thermal, mechanical, and tribological properties.
The dispersion of nanoparticles, such as metal oxides, into a PAO base oil creates what is known as a nanolubricant or nanofluid. researchgate.netmdpi.com Research has shown that adding magnesium oxide (MgO) nanoparticles to PAO oil can significantly improve its dielectric strength and thermal conductivity. researchgate.net The properties of these nanofluids can be tuned by varying the concentration, size, and surface modification of the nanoparticles. researchgate.net
The primary mechanisms by which nanoparticles are believed to improve lubrication include a micro-bearing effect, the formation of a protective film, polishing of contact surfaces, and a surface repair effect. mdpi.com The diminutive size of the nanoparticles allows them to penetrate the asperities of contacting surfaces, reducing friction and wear. mdpi.com Various types of nanoparticles, including zirconium oxide (ZrO₂) and boron nitride (BN), have been investigated for their effects on the thermophysical properties of PAO-based nanolubricants. researchgate.net
Achieving a stable dispersion of nanoparticles in the base oil is a critical challenge, as they have a tendency to agglomerate due to high surface tension. mdpi.com Research is focused on developing effective dispersion techniques, such as the use of surfactants and ultrasonic agitation, to ensure the long-term stability and performance of nanolubricants. mdpi.com
The table below presents some examples of nanoparticles used to enhance the properties of PAO-based fluids.
| Nanoparticle | Base Fluid | Observed Enhancements | Reference |
| Magnesium Oxide (MgO) | PAO | Improved dielectric strength and thermal conductivity. | researchgate.net |
| Zirconium Oxide (ZrO₂) | PAO6 | Modification of viscosity, density, and adiabatic bulk modulus. | researchgate.net |
| Boron Nitride (BN) | PAO6 | Alteration of thermophysical properties of the base fluid. | researchgate.net |
| Graphene Nanoplatelets (GnP) | PAO6 | Influence on viscosity and other thermophysical characteristics. | researchgate.net |
Expanding Role of Computational Chemistry in Predictive Polymer Science
The development of new polymers has traditionally been a labor-intensive and time-consuming process involving extensive experimentation. However, the advent of powerful computational tools is transforming this paradigm. Computational chemistry and molecular modeling are becoming indispensable in the field of polymer science for predicting material properties and guiding the rational design of new polymers like advanced versions of hydrogenated 1-dodecene homopolymer. materialsdesign.comcast-amsterdam.org
Computational methods, ranging from quantum mechanics to molecular dynamics, allow researchers to simulate the behavior of polymers at the atomic and molecular levels. materialsdesign.com This enables the prediction of a wide range of physical and chemical properties, such as heat of formation, dipole moment, solubility, and glass transition temperature, directly from the polymer's structure. dtic.milanl.gov For instance, semiempirical quantum mechanical approaches have been used to estimate the properties of long-chain polymers by performing calculations on smaller oligomers, which is a more computationally feasible approach. dtic.mil
Machine learning (ML) is also emerging as a powerful tool in predictive polymer science. anl.gov By training algorithms on large datasets of known polymer properties, ML models can be developed to predict the characteristics of new, yet-to-be-synthesized polymers with a high degree of accuracy. anl.gov This data-driven approach can significantly accelerate the discovery and development of novel materials with desired performance attributes.
The integration of computational modeling, machine learning, and advanced characterization techniques is critical for facilitating catalyst discovery and understanding the complex structure-property relationships in polymers. ippi.ac.ir This interdisciplinary approach offers a powerful framework for unlocking structural insights and supporting the rational design of materials with targeted functionalities, thereby advancing both fundamental polymer science and its industrial applications. cast-amsterdam.org
Q & A
Basic Research Questions
Q. What established protocols exist for synthesizing 1-dodecene homopolymer, hydrogenated, and how do oligomerization conditions influence polymer chain length?
- Methodological Answer : Synthesis typically involves oligomerization of 1-dodecene using homogeneous catalysts (e.g., chromium-based systems) followed by hydrogenation to saturate double bonds. The oligomerization step determines chain length, with temperature, catalyst loading, and reaction time modulating molecular weight distribution. Post-hydrogenation, distillation may refine viscosity . For reproducibility, track monomer conversion via GC and confirm saturation using FT-IR or H NMR to verify absence of olefinic protons .
Q. How is the molecular weight distribution of 1-dodecene homopolymer characterized, and what analytical techniques are critical for quality control?
- Methodological Answer : Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) coupled with multi-angle light scattering (MALS) provides precise molecular weight distribution. Differential Scanning Calorimetry (DSC) assesses thermal transitions (e.g., melting points), while flash point data (e.g., 273.8°C for hydrogenated trimer) can correlate with chain length . Cross-validate with C NMR to confirm branching and hydrogenation efficiency .
Q. What catalytic systems are effective for 1-dodecene oligomerization, and how do solvent choices impact reaction homogeneity?
- Methodological Answer : Homogeneous chromium catalysts (e.g., CrCl/ligand systems) enable controlled trimerization, while acidic mesoporous catalysts (e.g., HPW/MCM-41) facilitate alkylation reactions. Solvents like methanol improve phase homogeneity in hydroformylation, reducing side reactions (e.g., isomerization) by ensuring catalyst solubility . Monitor reaction progress via GC-MS to detect intermediates like internal dodecenes .
Advanced Research Questions
Q. How can discrepancies between experimental and modeled hydroformylation rates of 1-dodecene be resolved, particularly in multiphase systems?
- Methodological Answer : Parity plots comparing experimental and predicted rates often reveal deviations due to unaccounted mass transfer limitations in biphasic systems. Incorporate surfactant effects (e.g., in microemulsions) into kinetic models, as interfacial tension impacts substrate accessibility. Validate using operando spectroscopy (e.g., ATR-IR) to track Rh catalyst stability and hydroperoxide-induced deactivation .
Q. What strategies mitigate side reactions (e.g., isomerization, hydrogenation) during 1-dodecene hydroformylation, and how are selectivity ratios optimized?
- Methodological Answer : Ligand design (e.g., sulfoxantphos) enhances regioselectivity for linear aldehydes (n:iso >98:2). Lowering hydrogen partial pressure reduces alkene hydrogenation to dodecane. Solvent screening (e.g., thermomorphic systems with DMF/decane) improves phase behavior, enabling >60% yield with recyclable catalysts . Use DOE (Design of Experiments) to optimize syngas (CO:H) ratios and temperature .
Q. How do microemulsion systems improve catalyst recycling in 1-dodecene hydroformylation, and what surfactant concentrations maximize stability?
- Methodological Answer : Microemulsions (e.g., water/TX-100/1-dodecene) enable phase separation post-reaction, recovering >95% Rh catalyst. Surfactant concentrations ≥ critical micelle concentration (CMC) stabilize droplets, preventing aggregation. Kinetic studies show first-order dependence on 1-dodecene concentration, but surfactant excess (>2 wt%) may reduce reaction rates by sequestering substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
